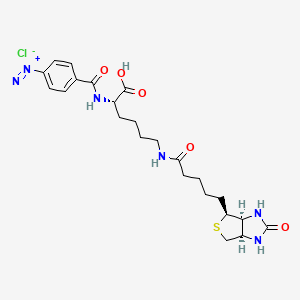

p-Diazobenzoyl-biocytin (chloride)

説明

BenchChem offers high-quality p-Diazobenzoyl-biocytin (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Diazobenzoyl-biocytin (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C23H31ClN6O5S |

|---|---|

分子量 |

539.0 g/mol |

IUPAC名 |

4-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]carbamoyl]benzenediazonium;chloride |

InChI |

InChI=1S/C23H30N6O5S.ClH/c24-29-15-10-8-14(9-11-15)21(31)26-16(22(32)33)5-3-4-12-25-19(30)7-2-1-6-18-20-17(13-35-18)27-23(34)28-20;/h8-11,16-18,20H,1-7,12-13H2,(H4-,25,26,27,28,30,31,32,33,34);1H/t16-,17-,18-,20-;/m0./s1 |

InChIキー |

FNYYDRRCUPHASE-CMPKFCAVSA-N |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |

製品の起源 |

United States |

The Mechanism and Application of p-Diazobenzoyl-biocytin Chloride in Photoaffinity Labeling: A Technical Guide

Executive Summary

Target deconvolution and the mapping of ligand-binding sites are critical bottlenecks in modern drug development. Photoaffinity labeling (PAL) addresses these challenges by utilizing light-activated probes to covalently capture transient ligand-protein interactions. Among the arsenal of photoreactive warheads, p-Diazobenzoyl-biocytin chloride (DBB chloride) occupies a unique niche.

Originally developed as a chemical labeling reagent[1], DBB chloride has proven to be an exceptionally potent photoaffinity probe. It combines a zero-length, highly reactive aryl diazonium warhead with a biocytin (biotin) enrichment tag. This whitepaper deconstructs the photochemical mechanism of DBB chloride, outlines the logic governing its reactivity, and provides a self-validating experimental protocol for its application in complex proteomic environments.

Chemical Anatomy and Logical Reactivity

DBB chloride is a bifunctional molecule designed for seamless integration into target identification workflows. Its structure consists of three functional domains:

-

The p-Diazobenzoyl Group ( Ar−N2+Cl− ): The photoreactive warhead. Unlike bulky benzophenones, the diazonium group is sterically compact, minimizing interference with the ligand's native binding affinity.

-

The Biocytin Tag: A biotin derivative conjugated via a lysine linker, providing an ultra-high affinity handle ( Kd∼10−14M ) for downstream streptavidin enrichment.

-

The Chloride Counterion: Stabilizes the positively charged diazonium salt prior to activation.

Divergent Reactivity: Dark vs. Photochemical Pathways

To utilize DBB chloride effectively, one must understand its dual reactivity. In basic environments (pH > 8) without light, DBB chloride undergoes slow electrophilic aromatic substitution (azo coupling) with electron-rich residues like tyrosine and histidine[1]. However, in PAL applications, the environment is kept neutral or slightly acidic, and the system is subjected to UV light. This suppresses the dark reaction and triggers an ultrafast photochemical cascade[2].

Divergent reactivity pathways of DBB chloride based on environmental and activation conditions.

The Core Photochemical Mechanism

When utilized as a photoaffinity label, the mechanism of DBB chloride is driven by the rapid expulsion of nitrogen gas (dediazoniation) upon UV irradiation[3].

-

Target Engagement: The DBB-conjugated ligand docks into the binding pocket of the target protein via non-covalent interactions.

-

Photoactivation: Irradiation at 300–350 nm excites the diazonium group. This specific wavelength is chosen because it selectively activates the probe without directly exciting aromatic amino acids (which absorb near 280 nm), thereby preventing native protein photodamage.

-

Reactive Intermediate Generation: The excited state rapidly decays by releasing N2 gas. Depending on the microenvironment of the binding pocket, this cleavage is either heterolytic (yielding a highly electrophilic aryl cation ) or homolytic (yielding an aryl radical )[4].

-

Covalent Capture: The aryl cation is an indiscriminate, hyper-reactive electrophile. It does not diffuse away from the binding site; instead, it instantaneously attacks the nearest nucleophile (e.g., the hydroxyl of Tyrosine, the indole of Tryptophan, or the thiol of Cysteine) to form a stable, irreversible covalent bond[3].

Photochemical pathway of DBB chloride generating a reactive aryl cation for covalent cross-linking.

Quantitative Data: Comparative Analysis of Warheads

To understand why DBB chloride is selected over other probes, we must compare the kinetics and targets of common photoreactive warheads. Diazonium salts possess the shortest half-life, ensuring that labeling occurs strictly at the binding site without non-specific diffusion.

| Photoreactive Warhead | Reactive Intermediate | Activation Wavelength | Half-Life of Intermediate | Primary Target Residues | Crosslinking Efficiency |

| Aryl Diazonium (DBB) | Aryl Cation / Radical | 300 - 350 nm | < 1 nanosecond | Nucleophiles (Tyr, Trp, Cys) | High |

| Diazirine | Carbene | 350 - 365 nm | ~ 1 nanosecond | C-H, N-H, O-H bonds | Moderate |

| Aryl Azide | Nitrene / Ketenimine | 250 - 350 nm | 0.1 - 1 millisecond | Nucleophiles (via Ketenimine) | Moderate to Low |

| Benzophenone | Diradical | 350 - 365 nm | 10 - 100 microseconds | C-H bonds (Met, Leu) | High (Reversible) |

Self-Validating Experimental Protocol

A robust PAL experiment must differentiate between specific ligand-directed cross-linking and non-specific background collisions. The following protocol integrates causality into every step and includes mandatory controls.

Mandatory Controls

-

Control 1 (Dark Control): Identical setup, but omitted from UV irradiation. Purpose: Validates that crosslinking is strictly photochemical and not driven by spontaneous dark azo-coupling.

-

Control 2 (Competitor Control): Pre-incubate with a 10-fold molar excess of the unlabeled parent ligand. Purpose: Validates that the probe is binding specifically to the target pocket; successful competition will abolish the DBB-biocytin signal.

Step-by-Step Methodology

-

Probe Preparation & Storage:

-

Action: Reconstitute DBB chloride in anhydrous DMSO.

-

Causality: Diazonium salts are susceptible to slow hydrolysis in aqueous environments. Anhydrous storage prevents premature degradation of the warhead.

-

-

Target Engagement (Incubation):

-

Action: Incubate the proteome (1-5 mg/mL) with the DBB-probe (10-50 µM) in a neutral buffer (pH 7.0-7.4) at 4°C for 30 minutes.

-

Causality: 4°C stabilizes transient protein-ligand interactions and minimizes background protease activity. Neutral pH prevents the dark azo-coupling reaction[1].

-

-

Photoactivation:

-

Action: Transfer the samples to a shallow multi-well plate on ice. Irradiate at 300–350 nm for 1 to 3 minutes.

-

Causality: The shallow plate ensures uniform UV penetration. Keeping the sample on ice prevents thermal denaturation. The short irradiation time is sufficient due to the high quantum yield of diazonium photolysis, preventing collateral UV damage to the proteome[3].

-

-

Quenching & Denaturation:

-

Action: Quench the reaction with 50 mM Tris buffer. Add SDS to a final concentration of 1% and boil at 95°C for 5 minutes.

-

Causality: SDS completely unfolds the proteins, destroying all non-covalent protein-protein interactions. This ensures that only proteins covalently attached to the DBB probe will be pulled down.

-

-

Affinity Capture:

-

Action: Dilute the SDS to <0.2% and add Streptavidin-agarose beads. Incubate for 2 hours. Wash beads sequentially with 1% SDS, 8M Urea, and PBS.

-

Causality: Streptavidin is chosen over avidin because its near-neutral pI minimizes non-specific electrostatic binding. The extremely harsh washes (SDS and Urea) guarantee that any enriched protein is covalently linked to the biocytin tag.

-

-

Identification:

-

Action: Perform on-bead trypsin digestion followed by LC-MS/MS analysis to identify the enriched peptides.

-

Step-by-step experimental workflow for photoaffinity labeling using DBB chloride.

References[1] Wilchek M, Ben-Hur H, Bayer EA. p-Diazobenzoyl biocytin--a new biotinylating reagent for the labeling of tyrosines and histidines in proteins. Biochem Biophys Res Commun. 1986. URL: https://doi.org/10.1016/s0006-291x(86)80577-0[2] O'Brien JGK, Jemas A, Asare-Okai PN, Am Ende CW, Fox JM. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Organic Letters. 2020. URL: https://doi.org/10.1021/acs.orglett.0c02714[3] Ehret-Sabatier L, Loew D, Goyffon M, et al. Trp82 and Tyr332 Are Involved in Two Quaternary Ammonium Binding Domains of Human Butyrylcholinesterase as Revealed by Photoaffinity Labeling with [3H]DDF. Biochemistry. 1996. URL: https://pubs.acs.org/doi/10.1021/bi9612341[4] Li Z, Hao P, Li L, Tan CY, Cheng X, Chen GY, Sze SK, Shen HM, Yao SQ. Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling. Chemical Reviews. 2013. URL: https://doi.org/10.1021/cr300484p

Sources

p-Diazobenzoyl-Biocytin Chloride: Chemical Architecture, Physical Properties, and Advanced Bioconjugation Protocols

Executive Summary

In the landscape of bioconjugation, the over-reliance on N-hydroxysuccinimide (NHS) esters for amine-directed labeling often compromises the structural integrity and functional efficacy of target biomolecules. p-Diazobenzoyl-biocytin chloride (DBB chloride) emerges as an essential orthogonal reagent. By leveraging electrophilic aromatic substitution, DBB chloride selectively targets electron-rich aromatic residues—specifically tyrosine and histidine in proteins, and guanine in nucleic acids[1][2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and researchers with a deep mechanistic understanding of DBB chloride, alongside self-validating protocols designed to ensure high-fidelity bioconjugation.

Part 1: Chemical Architecture & Physicochemical Profiling

DBB chloride is a sophisticated heterobifunctional linker. Its architecture is divided into three functional domains:

-

The Affinity Anchor (Biotin): Ensures near-covalent capture by avidin or streptavidin, exploiting one of the strongest known non-covalent interactions ( Kd≈10−15 M)[4].

-

The Spacer Arm (Biocytin Core): The lysine-derived spacer provides critical steric clearance, allowing the biotin moiety to penetrate the deep binding pockets of tetrameric avidin without target-induced steric hindrance.

-

The Reactive Warhead (p-Diazobenzoyl Chloride): A highly electrophilic diazonium salt that drives the coupling reaction.

Physicochemical Properties

To design a robust experimental workflow, one must account for the physical vulnerabilities of the diazonium group, primarily its thermal instability and susceptibility to hydrolysis.

| Property | Specification / Value | Causality & Experimental Implication |

| Chemical Name | p-Diazobenzoyl-biocytin chloride | Synonyms: DBB chloride[1]. |

| CAS Number | 105319-12-8 | Industry standard identifier[5]. |

| Target Specificity | Tyrosine, Histidine, Guanine | Enables orthogonal labeling when primary amines (Lysine) are critical for protein function[2][6]. |

| Optimal Reaction pH | 8.0 – 9.0 | Mildly alkaline conditions are mandatory to deprotonate the phenolic hydroxyl of tyrosine, generating the highly nucleophilic phenoxide ion required for coupling. |

| Thermal Stability | Highly thermolabile | Must be stored at -20°C and protected from light. Reactions must be strictly maintained at 0–4°C to prevent the evolution of N2 gas and degradation into inert phenols[7]. |

| Solubility | Soluble in DMF/DMSO | Stock solutions should be prepared in anhydrous organic solvents and introduced to the aqueous reaction buffer immediately prior to use to minimize premature hydrolysis. |

Part 2: Mechanistic Causality of Diazo Coupling

The coupling of DBB chloride to a biomolecule is governed by Electrophilic Aromatic Substitution . The diazonium cation ( −N2+ ) is a potent electrophile.

When the pH of the reaction buffer is elevated to 8.5, the hydroxyl group of tyrosine ( pKa≈10.0 ) exists partially as a phenoxide ion. This dramatically increases the electron density of the aromatic ring, directing the diazonium electrophile to the ortho position. Similarly, the unprotonated imidazole ring of histidine and the guanine base in DNA act as nucleophiles[3][6]. The result is a highly stable, covalent azo linkage ( −N=N− ).

Fig 1: Electrophilic targeting of DBB chloride to specific nucleophilic residues.

Part 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal validation mechanisms. The following workflows are designed as self-validating systems, ensuring that every step has a logical causality and a verifiable endpoint.

Protocol A: Protein Bioconjugation (Tyrosine/Histidine Targeting)

1. Preparation of the Target Protein:

-

Action: Dialyze the target protein into 0.1 M Sodium Borate buffer, pH 8.5.

-

Causality: Removes primary amines (if previously in Tris buffer) which can cause off-target side reactions, and establishes the optimal pH for phenoxide formation.

2. Reagent Activation:

-

Action: Dissolve DBB chloride in anhydrous DMF to a concentration of 10 mM.

-

Causality: Diazonium salts degrade rapidly in water. Anhydrous preparation ensures maximum active titer.

3. The Coupling Reaction:

-

Action: Add DBB chloride to the protein solution at a 10- to 50-fold molar excess. Incubate strictly at 4°C for 60 minutes in the dark.

-

Causality: The low temperature suppresses the thermal decomposition of the diazonium group, ensuring it reacts with the protein rather than hydrolyzing into water[2].

4. Quenching (Critical Step):

-

Action: Add a 100-fold molar excess of free Tyrosine or 1 M Tris-HCl (pH 8.0) and incubate for 15 minutes.

-

Causality: Unreacted DBB chloride will indiscriminately cross-link proteins over time. Quenching neutralizes the remaining electrophiles.

5. Purification & Validation (The HABA Assay):

-

Action: Purify the conjugate via size-exclusion chromatography (e.g., Sephadex G-25). Validate labeling efficiency using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Causality: HABA weakly binds avidin, producing a red-orange color (absorbance at 500 nm). The biotinylated protein displaces HABA, causing a quantifiable decrease in absorbance. This provides immediate, empirical proof of successful conjugation.

Protocol B: DNA Labeling (Guanine Targeting)

DBB chloride is unique in its ability to label DNA without the need for enzymatic incorporation of modified nucleotides[3].

-

Buffer Preparation: Dissolve DNA in 0.1 M Sodium Borate (pH 8.5).

-

Coupling: Add DBB chloride (dissolved in DMF) to the DNA solution. Incubate at 4°C for 30–60 minutes. The diazonium selectively attacks the guanine bases without disrupting the higher-order double-helix structure[6].

-

Purification: Perform a standard ethanol precipitation (add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold ethanol). Centrifuge to pellet the biotinylated DNA, leaving free DBB in the supernatant.

-

Validation: Perform a dot-blot using streptavidin-HRP to confirm biotin incorporation[2].

Fig 2: Self-validating experimental workflow for DBB bioconjugation.

Part 4: Downstream Applications & Affinity Capture

Once the target is biotinylated via DBB chloride, it can be seamlessly integrated into standard avidin/streptavidin workflows. This includes:

-

Affinity Chromatography: Immobilizing the biotinylated target on streptavidin-agarose resins to pull down interacting protein partners.

-

Surface Functionalization: Modifying bacterial S-layers or liposomes. DBB reacts with the histidine/tyrosine residues of the S-layer, allowing subsequent functionalization with streptavidin and biotinylated payloads (e.g., human IgG or ferritin)[7].

-

Reversible Capture Systems: Utilizing modified avidins (e.g., nitro-avidin) to allow for the reversible elution of DBB-labeled targets under mild conditions, preserving the biological activity of the isolated complexes.

References

-

Wilchek M, Ben-Hur H, Bayer EA. "p-Diazobenzoyl biocytin--a new biotinylating reagent for the labeling of tyrosines and histidines in proteins." Biochemical and Biophysical Research Communications. 1986 Jul 31;138(2):872-9. DOI: 10.1016/s0006-291x(86)80577-0. Available at:[Link]

-

Rothenberg JM, Wilchek M. "p-Diazobenzoyl-biocytin: a new biotinylating reagent for DNA." Nucleic Acids Research. 1988 Jul 25;16(14B):7197. DOI: 10.1093/nar/16.14.7197. Available at: [Link]

-

Wikipedia Contributors. "Avidin." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Matsuura K, Akasaka T, Hibino M, Kobayashi K. "Facile Synthesis of Stable and Lectin-Recognizable DNA-Carbohydrate Conjugates via Diazo Coupling." Bioconjugate Chemistry. 2000; 11(2): 202-211. DOI: 10.1021/bc990150w. Available at:[Link]

-

Ucisik MH, Sleytr UB, Schuster B. "Bacterial Components as Naturally Inspired Nano-Carriers for Drug/Gene Delivery and Immunization: Set the Bugs to Work?" Frontiers in Bioengineering and Biotechnology. 2015; 3:165. DOI: 10.3389/fbioe.2015.00165. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. p-Diazobenzoyl-biocytin: a new biotinylating reagent for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avidin - Wikipedia [en.wikipedia.org]

- 5. 4-diazobenzoyl biocytin | 105319-12-8 [amp.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

p-Diazobenzoyl-Biocytin Chloride: Spectral Properties, Activation Kinetics, and Bioconjugation Workflows

Executive Summary

In the landscape of protein modification and interactomics, p-Diazobenzoyl-biocytin (DBB) chloride occupies a unique, dual-modality niche. Unlike ubiquitous N-hydroxysuccinimide (NHS) esters that indiscriminately target primary amines (often neutralizing critical lysine residues within active sites), DBB chloride offers a highly specialized alternative[1]. It functions either as a site-selective chemical crosslinker for electron-rich aromatic residues in the dark, or as a non-specific photoaffinity probe upon targeted UV irradiation[2].

This technical guide deconstructs the photophysical properties, absorption spectra, and activation wavelengths of DBB chloride. By understanding the causality behind its spectral behavior, researchers can deploy self-validating protocols that ensure high-fidelity bioconjugation without compromising the structural integrity of the target biomolecules.

Photophysical Profiling: Absorption Spectrum & Activation Wavelength

The efficacy of DBB chloride is entirely dependent on its spectral properties. The p-diazobenzoyl moiety acts as the reactive warhead, and its behavior is governed by distinct electronic transitions.

The Absorption Spectrum

Aryl diazonium salts like DBB exhibit a characteristic bipartite UV-Vis absorption profile:

-

Primary Band ( λmax 260–280 nm): This intense absorption peak corresponds to the π→π∗ transition of the aromatic ring conjugated with the diazonium group.

-

Secondary Band ( λmax 310–350 nm): A weaker shoulder extending into the near-UV range, corresponding to the n→π∗ transition of the diazonium nitrogen atoms.

When DBB undergoes chemical diazo coupling (e.g., reacting with a tyrosine residue), the resulting azo-conjugate exhibits a pronounced spectral shift, generating a broad absorption band above 300 nm (often peaking between 330–400 nm, giving the solution a yellow/orange hue)[3][4]. This shift serves as a critical internal validation metric for successful conjugation.

The Activation Wavelength (300–350 nm)

When utilized as a photoaffinity label, the optimal activation wavelength for DBB is strictly within the 300–350 nm window .

The Causality: Why not use 254 nm, which carries higher energy? Native proteins and nucleic acids absorb strongly at 260–280 nm due to aromatic amino acids (Trp, Tyr, Phe) and nucleobases. Irradiating at 254 nm or 280 nm causes direct photolysis of the target protein, leading to denaturation, disulfide bond cleavage, and non-specific aggregation. By targeting the secondary n→π∗ transition of DBB at 300–350 nm, researchers selectively excite the diazonium group to extrude nitrogen ( N2 ) and generate a highly reactive aryl cation or radical, leaving the native protein structure entirely unperturbed.

Table 1: Photophysical & Chemical Properties of DBB Chloride

| Property | Value / Description | Causality & Significance |

| Primary Absorption ( λmax ) | 260–280 nm | π→π∗ transition. Overlaps with native protein absorption; must be avoided during photoactivation. |

| Secondary Absorption | 310–350 nm | n→π∗ transition. The target window for safe, selective photoactivation. |

| Optimal Activation Wavelength | 300–350 nm | Excites the diazonium group without causing UV damage to native biomolecules. |

| Chemical Reactivity (Dark) | Tyrosine, Histidine | Electrophilic aromatic substitution requires electron-rich aromatic rings (facilitated at pH 8.5–9.0). |

| Photochemical Reactivity (UV) | C-H and N-H bonds | Photolysis generates a reactive aryl cation/carbene that inserts non-specifically into adjacent bonds. |

Mechanistic Pathways: Chemical vs. Photochemical

DBB chloride is a "chameleon" reagent. Its reaction pathway is strictly dictated by the environmental conditions imposed by the researcher.

Dual-modality reaction pathways of DBB Chloride based on environmental triggers.

Pathway A: Dark Chemical Coupling (Diazo Coupling)

In the absence of light and at an alkaline pH (8.5–9.0), DBB acts as a classic diazonium electrophile. The elevated pH partially deprotonates the phenolic hydroxyl of tyrosine ( pKa≈10.0 ). This deprotonation pushes electron density into the aromatic ring, highly activating the ortho position for electrophilic attack by the diazonium cation. The result is a stable, covalent azo bond[5].

Pathway B: Photoaffinity Labeling

When exposed to UV light (300–350 nm) regardless of pH, the diazonium group rapidly decomposes, evolving N2 gas. The resulting aryl cation or radical is extremely short-lived and highly reactive, inserting into virtually any spatial-adjacent C-H or N-H bond. This makes DBB an excellent zero-length crosslinker for capturing transient protein-protein interactions in their native state.

Experimental Workflows & Self-Validating Protocols

The instability of diazonium salts requires rigorous experimental control. The following protocols are designed as self-validating systems , ensuring that degradation is prevented and successful conjugation is empirically proven.

Table 2: Buffer Systems and Experimental Variables

| Variable | Parameter | Causality (Why this matters) |

| Reagent Solubilization | 0.1 M HCl (Ice Cold) | Diazonium salts decompose rapidly at neutral/alkaline pH. Acidic conditions protonate the species, preventing spontaneous degradation prior to the reaction. |

| Chemical Coupling pH | pH 8.5 – 9.0 | Maximizes electron density on the Tyrosine aromatic ring to facilitate electrophilic attack. |

| Quenching Agent | Free Tyrosine or Tris | Scavenges unreacted diazonium species to prevent off-target cross-linking during subsequent downstream purification. |

Protocol A: Site-Specific Chemical Biotinylation (Dark Reaction)

Objective: Label accessible Tyr/His residues while preserving Lysine-dependent active sites.

-

Reagent Preparation: Dissolve DBB chloride in ice-cold 0.1 M HCl to a concentration of 10 mM. Causality: The low pH and temperature completely arrest spontaneous diazonium decomposition.

-

Protein Preparation: Buffer exchange the target protein into 0.1 M Sodium Borate buffer, pH 8.5.

-

Reaction Initiation: Add DBB to the protein solution at a 10:1 to 50:1 molar excess. Incubate in the dark at 4°C for 2 hours.

-

Self-Validation Step: Measure the UV-Vis spectrum of the reaction mixture. A successful diazo coupling will generate a new, broad absorption peak between 330–400 nm, indicating the formation of the azo linkage[4]. If this peak is absent, the DBB likely hydrolyzed prior to coupling.

-

Quenching: Add a 10-fold molar excess of free Tyrosine (relative to DBB) and incubate for 15 minutes to scavenge unreacted reagent.

-

Purification: Remove small molecules via dialysis or a desalting column (e.g., Sephadex G-25).

Protocol B: Photoaffinity Labeling (UV Activation)

Objective: Capture transient protein-ligand or protein-protein interactions.

-

Complex Formation: Incubate the DBB-labeled ligand with the target protein in a physiological buffer (e.g., PBS, pH 7.4) at 4°C to allow the binding complex to form.

-

UV Irradiation: Place the sample in a pre-chilled UV crosslinking chamber. Irradiate at 300–350 nm for 10–15 minutes. Causality: The sample must be kept on ice to prevent thermal denaturation of the protein complex during irradiation.

-

Self-Validation Step (Control): Always run a parallel "Dark Control" (complex formed, but not irradiated). Following SDS-PAGE and Western blotting with Streptavidin-HRP, the presence of a biotinylated high-molecular-weight complex in the UV sample—and its absence in the dark control—validates that the crosslinking was strictly photochemically driven.

-

Downstream Analysis: Proceed to cell lysis, streptavidin pull-down, or mass spectrometry.

Step-by-step experimental workflow for DBB Chloride bioconjugation.

References

- MedChemExpress.p-Diazobenzoyl-biocytin chloride | Biotin Derivative.

- Wilchek M, et al. (1986).p-Diazobenzoyl biocytin--a new biotinylating reagent for the labeling of tyrosines and histidines in proteins. Biochem Biophys Res Commun.

- Rothenberg JM, Wilchek M. (1988).p-Diazobenzoyl-biocytin: a new biotinylating reagent for DNA. Nucleic Acids Res.

- Matsuura K, et al. (2000).Facile Synthesis of Stable and Lectin-Recognizable DNA-Carbohydrate Conjugates via Diazo Coupling. Bioconjugate Chemistry (ACS Publications).

- Lee KH, et al. (2023).Facile immobilization of pyridoxal 5′-phosphate using p-diazobenzoyl-derivatized Sepharose 4B. Results in Chemistry (PMC).

- ResearchGate / Scientific Community.Side reactions in protein cross-linking experiments using azide and diazirine photoaffinity probes.

Sources

- 1. p-Diazobenzoyl biocytin--a new biotinylating reagent for the labeling of tyrosines and histidines in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile immobilization of pyridoxal 5′-phosphate using p-diazobenzoyl-derivatized Sepharose 4B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unlocking the Membrane Proteome: The Role of p-Diazobenzoyl-Biocytin Chloride in Orphan Receptor Identification

Executive Summary

The identification of unknown protein receptors—often referred to as "orphan receptors"—remains a critical bottleneck in drug discovery and molecular pharmacology. When a bioactive peptide or small molecule ligand is discovered, mapping it to its cognate receptor is essential for understanding its mechanism of action. While traditional affinity chromatography relies heavily on amine-reactive cross-linkers, these reagents frequently abolish ligand binding by modifying critical pharmacophores.

As a Senior Application Scientist, I approach this challenge by employing orthogonal chemical biology strategies. This whitepaper provides an in-depth technical guide on the use of p-Diazobenzoyl-biocytin chloride (DBB chloride) , a specialized bifunctional probe that bypasses the limitations of traditional amine-reactive chemistries to enable high-fidelity receptor identification.

The Chemical Logic of Orthogonal Labeling

To capture an unknown receptor, the native ligand must be conjugated to an affinity tag (like biotin) without disrupting its receptor-binding interface. The most common approach utilizes N-hydroxysuccinimide (NHS) esters to attach biotin to primary amines (the N-terminus or Lysine side chains). However, in many peptide ligands—particularly those targeting G-protein-coupled receptors (GPCRs)—positively charged amines are strictly required for receptor recognition and binding.

When amine modification destroys ligand activity, we must pivot to an orthogonal labeling strategy. This is where1[1] becomes invaluable.

Developed as a highly specific biotinylating reagent, DBB chloride targets tyrosine and histidine residues rather than primary amines[2]. The chemical causality relies on an electrophilic aromatic substitution known as azo coupling . Under mildly alkaline conditions (pH 8.0–9.0), the phenolic hydroxyl of tyrosine becomes deprotonated, increasing the nucleophilicity of its aromatic ring. The diazonium group of DBB chloride acts as a strong electrophile, attacking the ortho position of the phenol ring (or the imidazole ring of histidine) to form a stable, covalent azo linkage. By shifting the modification site away from critical amines, DBB chloride preserves the native electrostatic profile of the ligand.

Decision matrix for selecting DBB chloride in ligand-receptor affinity probe design.

Mechanistic Causality in Receptor Capture

Once the ligand is successfully biotinylated via DBB chloride, it serves as a "bait" molecule. The workflow relies on the extraordinary affinity between the biocytin moiety of DBB and streptavidin ( Kd≈10−15 M).

The success of this workflow depends entirely on maintaining the native conformation of the unknown receptor during extraction. If harsh detergents are used, the receptor denatures, and the non-covalent interactions between the DBB-ligand and the receptor are lost. Therefore, the causality of the protocol dictates the use of mild, non-ionic detergents (e.g., DDM or digitonin) to solubilize the membrane proteome while keeping the receptor's tertiary structure intact.

Workflow for orphan receptor identification using DBB-mediated ligand biotinylation.

Quantitative Comparison of Affinity Tags

To logically justify the use of DBB chloride, we must benchmark it against other standard bioconjugation reagents used in 3[3]. The table below summarizes the quantitative and chemical parameters that dictate reagent selection.

| Reagent Type | Target Residue(s) | Optimal pH | Impact on Ligand Charge | Primary Use Case in Receptor ID |

| DBB Chloride | Tyrosine, Histidine | 8.0 – 9.0 | Preserves primary amines | Ligands where N-term/Lys are critical for receptor binding. |

| NHS-Biotin | Primary Amines (Lys, N-term) | 7.0 – 9.0 | Neutralizes positive charge | General protein labeling; ligands with non-essential Lys. |

| Maleimide-Biotin | Sulfhydryls (Cys) | 6.5 – 7.5 | Neutral | Cysteine-containing peptides; engineered synthetic ligands. |

| Photoreactive Biotin | Non-specific (C-H, N-H) | Any | Neutral | Ligands lacking reactive side chains; whole-proteome crosslinking. |

Step-by-Step Methodology: A Self-Validating Pulldown Protocol

A robust protocol must be a self-validating system. The greatest risk in affinity proteomics is the identification of false positives (background proteins binding non-specifically to the beads or the DBB tag itself). To establish trustworthiness, this protocol integrates a mandatory Competition Control .

Phase 1: Ligand Biotinylation via Azo Coupling

-

Preparation: Dissolve the native peptide ligand in 0.1 M sodium borate buffer (pH 8.5). Causality: This pH ensures the phenolic hydroxyl of tyrosine is sufficiently deprotonated to act as a nucleophile.

-

Reaction: Reconstitute DBB chloride in anhydrous DMSO. Add DBB to the ligand at a 2:1 molar ratio.

-

Incubation: Incubate the mixture at 4°C for 2 hours in the dark. Causality: Diazonium salts are highly sensitive to thermal and photolytic degradation; cold, dark conditions prevent reagent breakdown.

-

Quenching & Purification: Quench unreacted DBB with excess free tyrosine. Purify the DBB-biotinylated ligand using Reverse-Phase HPLC to remove free biotin, which would otherwise saturate the streptavidin beads later.

Phase 2: Receptor Capture and Validation

-

Lysate Preparation: Lyse target cells using a buffer containing 1% DDM (n-Dodecyl-β-D-maltoside) and protease inhibitors. Centrifuge at 100,000 × g to isolate the solubilized membrane fraction.

-

Incubation (The Self-Validating Step):

-

Sample A (Treatment): Incubate lysate with 100 nM DBB-biotinylated ligand.

-

Sample B (Competition Control): Incubate lysate with 100 nM DBB-biotinylated ligand PLUS 10 µM unlabeled native ligand.

-

-

Pulldown: Add pre-washed streptavidin-coated magnetic beads to both samples. Incubate for 1 hour at 4°C with gentle rotation.

-

Washing: Wash the beads stringently (3x with 0.1% DDM lysis buffer) to remove low-affinity background interactors.

-

Elution: Elute the receptor complexes by boiling the beads in SDS sample buffer for 5 minutes.

Phase 3: LC-MS/MS Identification

-

Perform in-gel or on-bead trypsin digestion of the eluted proteins.

-

Analyze the resulting peptides via high-resolution LC-MS/MS. A true receptor will appear with high spectral counts in Sample A, but will be absent or significantly reduced in Sample B (outcompeted by the unlabeled ligand).

Mass Spectrometry Considerations for DBB-Tagged Complexes

When analyzing DBB-labeled peptides directly, it is crucial to understand how the DBB modification behaves inside the mass spectrometer. Research into the 4[4] indicates that during Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) MS/MS analyses, biotin reagents follow specific gas-phase fragmentation patterns.

For DBB chloride, cleavages typically occur at either end of the spacer arm connecting the biocytin moiety to the diazobenzoyl group. Recognizing these diagnostic reporter ions and neutral losses is essential for bioinformatics software to correctly map the exact tyrosine or histidine residue that was modified by the DBB probe. This structural confirmation provides the final layer of validation, proving that the ligand was labeled exactly where intended, leaving the pharmacophore free to successfully capture the unknown receptor.

References

-

Wilchek M, Ben-Hur H, Bayer EA. "p-Diazobenzoyl biocytin--a new biotinylating reagent for the labeling of tyrosines and histidines in proteins." Biochemical and Biophysical Research Communications, 1986.[Link]

-

Gao C, et al. "Proteome-Wide Discovery and Characterizations of Nucleotide-Binding Proteins with Affinity-Labeled Chemical Probes." Analytical Chemistry, 2013.[Link]

-

ResearchGate. "Structural determination of the novel fragmentation routes of morphine opiate receptor antagonists using electrospray ionization quadrupole time-of-flight tandem mass spectrometry."[Link]

Sources

p-Diazobenzoyl-Biocytin Chloride: A Technical Guide on Physicochemical Properties, Solubility Limits, and Targeted Protein Labeling

Executive Summary

In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters dominate the labeling of primary amines. However, for proteins where lysine residues are critical to structural integrity, enzymatic activity, or antigenicity, amine-directed labeling often results in functional neutralization. p-Diazobenzoyl-biocytin chloride (DBB chloride) offers a highly specific, orthogonal alternative. By leveraging diazonium coupling chemistry, DBB chloride specifically targets the phenolic rings of tyrosine and the imidazole rings of histidine residues[1].

This whitepaper provides an in-depth analysis of the molecular weight constraints, aqueous solubility limits, and solvent dynamics of DBB chloride. Furthermore, it outlines a self-validating experimental protocol designed to maximize labeling efficiency while preventing reagent degradation.

Structural Mechanics and Molecular Weight

p-Diazobenzoyl-biocytin chloride is a specialized biotin derivative engineered for electrophilic aromatic substitution[2].

-

Molecular Weight: The compound possesses a molecular weight of 539.05 g/mol [2].

-

Structural Components: The mass is distributed across three functional domains:

-

The Biocytin Moiety: Provides the high-affinity binding site for streptavidin/avidin.

-

The Diazobenzoyl Reactive Group: An electrophilic diazonium salt that drives the covalent attachment to electron-rich aromatic amino acids.

-

The Chloride Counterion: Stabilizes the positively charged diazonium core.

-

The relatively high molecular weight and the presence of bulky, hydrophobic aromatic rings significantly dictate the compound's behavior in solution, directly impacting its solubility profile and the required preparation protocols.

Aqueous Solubility Limits and Solvent Dynamics

A critical failure point in diazonium-based bioconjugation is the misunderstanding of the reagent's solubility limits. While the chloride salt provides a degree of ionic character, the extensive hydrophobic framework of the diazobenzoyl-biocytin structure severely restricts direct dissolution in water.

The Aqueous Solubility Barrier

Direct aqueous solubility of DBB chloride is practically limited to < 1 mg/mL . Attempting to dissolve the reagent directly into standard aqueous buffers (e.g., PBS) frequently results in micro-precipitates. This not only reduces the effective molarity of the reagent but also causes inconsistent, non-reproducible labeling.

Causality of Solvent Choice

To bypass the aqueous solubility limit, DBB chloride must be initially reconstituted in an anhydrous, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) [3].

-

Why Anhydrous DMSO? Diazonium salts are highly susceptible to hydrolysis. In the presence of water, they rapidly degrade into inert phenols and nitrogen gas. Preparing a concentrated stock (e.g., 50 mM) in anhydrous DMSO protects the diazonium group from premature degradation, ensuring the reagent remains fully active until it is introduced to the target protein.

-

Aqueous Dilution: The DMSO stock is subsequently diluted directly into the aqueous protein solution. The final concentration of DMSO should be kept below 5-10% (v/v) to prevent solvent-induced protein denaturation.

Quantitative Physicochemical Profile

The following table summarizes the critical quantitative parameters required for experimental design:

| Property | Value | Implication for Experimental Design |

| Molecular Weight | 539.05 g/mol [2] | Use to calculate precise molar equivalents for labeling. |

| Target Residues | Tyrosine (Tyr), Histidine (His)[1] | Orthogonal to amine-reactive (NHS) or thiol-reactive (Maleimide) probes. |

| Aqueous Solubility Limit | < 1 mg/mL | Requires organic co-solvent for initial solubilization. |

| Stock Solvent | Anhydrous DMSO or DMF[3] | Prevents premature hydrolysis of the diazonium salt. |

| Optimal Reaction pH | 8.5 – 9.0 | Ensures Tyr and His residues are deprotonated for coupling. |

| Storage Conditions | -20°C, Desiccated, Dark[2] | Prevents thermal and photolytic degradation of the diazonium core. |

Self-Validating Protocol: Tyrosine/Histidine Targeted Biotinylation

As a Senior Application Scientist, I emphasize that protocols must not only dictate actions but also explain the underlying physicochemical rationale. Furthermore, a robust protocol must be self-validating —meaning it includes intrinsic steps to confirm success and rule out false positives.

Phase 1: Reagent and Protein Preparation

-

Protein Buffer Exchange: Dialyze or desalt the target protein into 0.1 M Sodium Borate buffer, pH 8.5.

-

Causality: Diazonium coupling is an electrophilic aromatic substitution. Tyrosine must be deprotonated to its phenolate ion form (pKa ~10, but partially active at pH 8.5) to sufficiently activate the aromatic ring for the reaction.

-

-

DBB Stock Reconstitution: Immediately prior to use, dissolve DBB chloride in anhydrous DMSO to a concentration of 50 mM.

-

Causality: Prevents aqueous hydrolysis. Do not store the reconstituted stock for future use; diazonium salts degrade rapidly once in solution.

-

Phase 2: Diazonium Coupling Reaction

-

Conjugation: Add the DBB stock to the protein solution to achieve a 10- to 20-fold molar excess of reagent, ensuring the final DMSO concentration remains ≤ 5%.

-

Thermal Control: Incubate the reaction mixture at 4°C for 2 hours in the dark.

-

Causality: Diazonium salts are thermally labile. Elevated temperatures accelerate their decomposition into phenols. Maintaining 4°C maximizes the half-life of the reagent, favoring the bioconjugation reaction over solvent hydrolysis.

-

Phase 3: Quenching and Self-Validation

-

Quenching: Add a 50-fold molar excess of free Tyrosine to the reaction mixture and incubate for 15 minutes.

-

Causality: Consumes all unreacted DBB chloride, preventing off-target reactions during the purification phase.

-

-

Purification: Remove small molecules (quenched reagent, DMSO) using a size-exclusion desalting column (e.g., Zeba Spin) equilibrated with PBS.

-

Self-Validation (HABA Assay): Quantify the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) / Avidin displacement assay.

-

Causality: This step transforms the protocol into a self-validating system. By measuring the decrease in absorbance at 500 nm as biotin displaces HABA from Avidin, you mathematically prove covalent incorporation, distinguishing true labeling from non-specific physical adsorption.

-

Mechanistic Workflow Diagram

The following diagram illustrates the critical pathway from solubilization to self-validation, highlighting the phase transitions required to overcome DBB chloride's solubility limits.

Caption: Workflow for DBB chloride solubilization, diazonium coupling, and self-validating quantification.

References

-

Wilchek M, et al. "p-Diazobenzoyl biocytin--a new biotinylating reagent for the labeling of tyrosines and histidines in proteins." Biochemical and Biophysical Research Communications. 1986 Jul 31;138(2):872-9. Source: PubMed. URL:[Link]

Sources

Unveiling Transient Protein-Protein Interactions: A Technical Guide to Photoreactive Biotin Derivatives

Executive Summary

Mapping protein-protein interactions (PPIs) is a cornerstone of molecular biology and targeted drug discovery. However, traditional affinity purification workflows often fail to capture weak, transient, or highly dynamic interactomes. Photoreactive biotin derivatives solve this limitation by covalently trapping interacting partners in situ upon UV irradiation, followed by highly specific streptavidin-based enrichment[1]. This whitepaper provides an in-depth technical examination of photoreactive crosslinker chemistries, detailed methodologies for label-transfer workflows, and the self-validating experimental designs required to ensure absolute data integrity.

Mechanistic Principles of Photoreactive Probes

Photoreactive biotin probes are engineered with a tripartite architecture to facilitate target discovery without permanently altering the native complex[2]. This architecture consists of:

-

A Reporter Tag (Biotin): Enables downstream affinity enrichment via streptavidin matrices.

-

A Cleavable Spacer: Typically a disulfide bond, allowing the physical separation of the "bait" and "prey" proteins while transferring the biotin label to the prey[1].

-

A Photoreactive Moiety: Generates a highly reactive intermediate upon UV exposure to form a permanent covalent bond with the interacting partner.

The choice of the photoreactive group dictates the activation wavelength, reaction kinetics, and labeling radius. The three primary classes utilized in interactomics are Aryl Azides, Diazirines, and Benzophenones.

-

Aryl Azides: Upon UV irradiation (typically 250–350 nm), aryl azides expel nitrogen gas to form a triplet nitrene[1]. While they exhibit slow reactivity towards water (allowing a labeling radius of 50–100 nm), they are prone to ring expansion, leading to longer-lived, less specific electrophiles[3][4].

-

Diazirines: Activated by long-wave UV (330–370 nm), diazirines generate a highly reactive singlet carbene. Carbenes react in nanoseconds, inserting into C-H, N-H, and O-H bonds, making them nearly universal crosslinkers[1][5]. Their rapid quenching by water restricts the labeling radius to ~50 nm, ensuring extremely high spatial resolution[3].

-

Benzophenones: Activated at 350–360 nm, benzophenones form a triplet diradical. Unlike carbenes or nitrenes, unreacted benzophenone diradicals can relax back to their ground state and be re-excited, allowing for extended irradiation times[6]. They preferentially crosslink to C-H bonds, particularly those of methionine residues[7].

Table 1: Comparative Kinetics and Chemistry of Photoreactive Groups

| Photoreactive Group | Precursor | Reactive Species | Activation Wavelength | Half-Life | Primary Target Bonds |

| Aryl Azide | Phenyl azide | Triplet Nitrene | 250–350 nm | ~10⁻⁴ s | Nucleophiles, primary amines |

| Diazirine | Trifluoromethyl diazirine | Singlet Carbene | 330–370 nm | Nanoseconds | Universal (C-H, N-H, O-H) |

| Benzophenone | Benzophenone | Triplet Diradical | 350–360 nm | ~120 µs | C-H bonds (preferentially Met) |

The Label Transfer Concept

The label transfer method is engineered to identify unknown "prey" proteins interacting with a known "bait". Reagents like Sulfo-SBED are trifunctional[2]. The NHS-ester covalently attaches to the bait in the dark. Upon interaction with the prey, UV light activates the aryl azide, covalently linking the two proteins[2][8]. Finally, a reducing agent cleaves the internal disulfide bond, transferring the biotin label exclusively to the prey for downstream identification[1][2].

Figure 1: Label transfer workflow for capturing transient protein interactions.

Step-by-Step Methodology: Sulfo-SBED Label Transfer Assay

As an Application Scientist, I emphasize that successful crosslinking relies entirely on controlling reaction kinetics and preserving the native state of the proteins. The following protocol details the capture of transient PPIs using Sulfo-SBED[8][9].

Phase 1: Bait Labeling

-

Preparation: Dissolve Sulfo-SBED in DMSO or DMF to a concentration of 40 µg/µL[8].

-

Causality: Sulfo-SBED has limited aqueous solubility (~5 mM). Using a water-miscible organic solvent ensures complete dissolution before introduction to the aqueous protein environment, preventing precipitation[2].

-

-

Conjugation: React the purified bait protein (0.1–10 mg/mL in PBS, pH 7.4) with a 1- to 5-molar excess of Sulfo-SBED for 30 minutes at room temperature in subdued light[8].

-

Quenching & Desalting: Pass the reaction through a desalting column equilibrated with PBS[2].

-

Causality: Unreacted Sulfo-SBED must be removed. If left in solution, the free crosslinker will non-specifically label prey proteins during the UV irradiation phase, destroying the spatial specificity of the assay[2].

-

Phase 2: Complex Formation

-

Incubation: Add the SBED-labeled bait to the prey sample (e.g., cell lysate) and incubate for 30–60 minutes[8][9].

-

Causality: This incubation period allows the system to reach thermodynamic equilibrium, ensuring that weak or transient complexes are fully formed prior to the irreversible crosslinking step[9].

-

Phase 3: Photoactivation

-

Irradiation: Expose the reaction mixture to a 15-watt UV lamp (302 nm) at a distance of 5 cm for 5–15 minutes[8][9].

-

Causality: The 302 nm wavelength specifically excites the aryl azide to a reactive nitrene without causing severe UV-C induced damage to the protein backbone. The nitrene rapidly forms covalent bonds with any nucleophile within its 9–12 Å spacer arm radius, permanently trapping the interacting prey[9].

-

Phase 4: Cleavage and Prey Enrichment

-

Disulfide Reduction: Add DTT (50 mM) to the crosslinked complex and incubate[2].

-

Causality: Reducing the internal disulfide bond of the Sulfo-SBED spacer arm severs the physical connection between the bait and prey. The biotin tag remains covalently attached to the prey[2].

-

-

Enrichment: Isolate the biotinylated prey using streptavidin-coated magnetic beads. Elute and analyze via Western blot or LC-MS/MS[2][8].

Self-Validating Experimental Design

A robust protocol must be a self-validating system. To ensure trustworthiness and rule out false positives, the following controls are mandatory for any interactomics study:

-

The Dark Control (No UV): Perform the entire assay, including incubation and streptavidin enrichment, but omit the UV irradiation step[8].

-

Rationale: This validates that prey capture is strictly dependent on photochemical crosslinking. Any prey detected in this control represents background noise from non-specific binding to the bait or the streptavidin matrix.

-

-

The Competition Control: Introduce a 10- to 50-fold molar excess of unlabeled bait protein during the complex formation phase.

-

Rationale: If the interaction is biologically specific, the unlabeled bait will outcompete the SBED-labeled bait for the prey's binding site, resulting in a proportional decrease in the crosslinked signal.

-

-

The Cleavage Control: Analyze an aliquot of the crosslinked complex via non-reducing SDS-PAGE prior to DTT addition[2].

-

Rationale: This confirms the formation of the high-molecular-weight Bait-Prey complex, validating the efficiency of the UV crosslinking step before the label is transferred.

-

Advanced Innovations: Diazirine and Click Chemistry

While traditional label transfer is powerful, the bulky biotin moiety (~244 Da) can sometimes perturb the native PPI interface[10][11]. To circumvent this, modern approaches utilize compact diazirine-alkyne bifunctional probes[10].

In this workflow, the bait is labeled with a minimal diazirine-alkyne tag. After complex formation and ultra-fast (nanosecond) UV crosslinking at 365 nm, the native interaction is secured[5]. Only after crosslinking is the bulky biotin reporter introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC "click" chemistry)[10].

Figure 2: Diazirine photo-crosslinking coupled with click chemistry for target identification.

This approach decouples the interaction phase from the reporter phase, ensuring that the thermodynamics of the protein-protein interaction remain unperturbed by steric hindrance[10].

References

-

Frontiers in Microbiology. "Whole Cell Cross-Linking to Discover Host–Microbe Protein Cognate Receptor/Ligand Pairs."[Link]

-

NIH/PMC. "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry."[Link]

-

NIH/PMC. "Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers."[Link]

-

ACS Publications. "Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions."[Link]

-

Semantic Scholar. "Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction."[Link]

-

ResearchGate. "Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins?"[Link]

Sources

- 1. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Frontiers | Whole Cell Cross-Linking to Discover Host–Microbe Protein Cognate Receptor/Ligand Pairs [frontiersin.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. korambiotech.com [korambiotech.com]

Application Note: In Vivo Protein Biotinylation Using p-Diazobenzoyl-biocytin Chloride

Executive Summary & Mechanistic Rationale

N-hydroxysuccinimide (NHS) ester derivatives of biotin are the gold standard for cell surface protein labeling. These reagents rely on primary amines, specifically targeting the ε-amino group of lysine residues and N-terminal α-amines[1]. However, a significant analytical blind spot occurs when investigating membrane proteins with short extracellular domains that lack accessible lysine residues. For instance, traditional NHS-biotin fails to label the unmodified extracellular domain of phospholemman (PLM/FXYD1) in Xenopus oocytes[2].

To overcome this structural limitation, p-Diazobenzoyl-biocytin (DBB) chloride was developed as a highly specialized biotinylating reagent[3]. DBB chloride bypasses amine-dependence by targeting the phenolic group of tyrosine and the imidazole group of histidine[4]. This application note provides a self-validating, step-by-step protocol for in vivo surface biotinylation using DBB chloride, detailing the chemical causality behind each experimental choice to ensure rigorous, artifact-free data generation.

Chemical Causality of DBB Labeling

The efficacy of DBB chloride lies in its highly reactive diazonium group. At a physiological to slightly alkaline pH (7.4–8.0), the diazonium ion acts as a strong electrophile. It attacks the electron-rich aromatic rings of tyrosine and histidine via an electrophilic aromatic substitution reaction, forming a highly stable covalent azo linkage[3].

Electrophilic aromatic substitution of Tyr/His residues by DBB chloride.

Because diazonium salts are highly reactive, DBB chloride can also be utilized in enzyme-free, rapid labeling of nucleic acids[5]. However, in protein biochemistry, its primary value is capturing the "hidden" proteome that evades NHS-ester chemistry.

Quantitative Parameters & Experimental Optimization

To ensure reproducible labeling without compromising cell viability, specific physicochemical parameters must be controlled. Table 1 summarizes the optimized conditions for DBB-mediated in vivo biotinylation.

Table 1: Quantitative Parameters for DBB-Chloride In Vivo Biotinylation

| Parameter | Optimized Value | Causality / Rationale |

| Working Concentration | 0.5 mg/mL | Saturates accessible Tyr/His residues on the cell surface without inducing osmotic stress or off-target toxicity[2]. |

| Incubation Time | 60 minutes | Diazonium azo-coupling kinetics are slightly slower than NHS-ester amidation; requires extended incubation for high-yield labeling[2]. |

| Temperature | Room Temp (20–25°C) | Balances reaction kinetics with membrane fluidity. (Note: For highly endocytic mammalian cells, 4°C may be required to prevent internalization). |

| Quenching Agent | 0.1% BSA in Buffer | BSA is rich in tyrosine and histidine residues. It acts as a competitive molecular sink to instantly halt unreacted DBB[2]. |

| Elution Conditions | Boiling in SDS or 1% TFA | The biotin-avidin complex has an extreme affinity ( KD≈10−15 M)[6]. Elution requires harsh denaturation or acidic cleavage[7]. |

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following workflow incorporates mandatory quality control (QC) checkpoints to definitively prove that biotinylation was restricted to the extracellular space and that the labeling is specific.

Workflow for in vivo protein surface biotinylation using DBB chloride.

Phase 1: Reagent Preparation

Causality Check: Diazonium salts are inherently unstable in aqueous solutions and degrade rapidly upon exposure to light and elevated temperatures.

-

Obtain high-purity DBB chloride[4]. Store desiccated at -20°C in the dark.

-

Immediately prior to the experiment, dissolve DBB chloride in an amine-free, phenol-free physiological buffer (e.g., ND96 or PBS, pH 7.4) to a final concentration of 0.5 mg/mL[2].

-

Do not use Tris or HEPES buffers, as their functional groups can competitively react with or destabilize the diazonium ion.

Phase 2: In Vivo Labeling

-

Wash intact cells or oocytes three times with ice-cold PBS/ND96 to remove serum proteins (which would otherwise scavenge the DBB reagent).

-

Incubate the cells with the 0.5 mg/mL DBB chloride solution for 60 minutes at room temperature on a gentle rotator[2].

-

Self-Validation Control 1 (No-DBB): Incubate a parallel batch of cells in buffer alone. This control identifies endogenously biotinylated intracellular proteins (e.g., mitochondrial carboxylases) that may bind to streptavidin beads during later steps.

Phase 3: Quenching and Lysis

Causality Check: Unreacted DBB must be neutralized before cell lysis; otherwise, it will label intracellular proteins post-homogenization, yielding false-positive "surface" signals.

-

Remove the DBB solution and immediately add ice-cold Quenching Buffer (0.1% BSA in PBS/ND96)[2]. Incubate for 5 minutes. The BSA acts as a competitive sink for residual DBB.

-

Wash the cells 6 times with cold buffer to remove the BSA-DBB complexes[2].

-

Lyse the cells in a standard RIPA buffer supplemented with protease inhibitors. Homogenize thoroughly and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

Phase 4: Affinity Purification & Elution

-

Transfer the clarified supernatant to a new tube containing pre-washed streptavidin-agarose beads.

-

Incubate at 4°C for 2 hours to allow the biotinylated proteins to bind the streptavidin matrix[6].

-

Wash the beads 4 times with RIPA buffer to remove non-specifically bound proteins.

-

Elute the biotinylated proteins by adding Laemmli sample buffer (containing 5% β -mercaptoethanol and 2% SDS) and boiling at 95°C for 10 minutes. Alternatively, for mass spectrometry applications, elute with 1% TFA in CH3CN/H2O (7:3 v/v) at 65°C[7].

Phase 5: Downstream Analysis & Self-Validation

-

Resolve the eluted proteins via SDS-PAGE and transfer to a nitrocellulose membrane for Western Blotting.

-

Self-Validation Control 2 (Membrane Integrity): Probe the elution fraction with an antibody against an abundant cytosolic protein (e.g., α -Tubulin or GAPDH).

-

Interpretation: If the cytosolic marker is absent in the streptavidin pull-down but present in the total lysate (input), the plasma membrane remained intact during Phase 2. This definitively validates that DBB chloride only labeled surface-exposed extracellular domains.

-

References[4] MedChemExpress. p-Diazobenzoyl-biocytin chloride (DBB chloride) | Biotin Derivative. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjpc-7F5WSr4UbMcvL0ySsmehaZs0ktO3t9ua61j_e9BLKovnPo7lY0qhAmTB5HTEdGCa8y3kiGDrUrpIcAVinfpeH9akPXCtg6-EOyQF5eL71x2NW2q96UWi1Ild89XhpTzoSfVoZ4Pvw79dXmpvHTa3D2yR08zV-n9MLRBI7[3] Wilchek M, et al. (1986). p-Diazobenzoyl biocytin--a new biotinylating reagent for the labeling of tyrosines and histidines in proteins. Biochem Biophys Res Commun. 138(2):872-9. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhd4ynzZ41bTGxobTEoQUpHfMcyMmHN7BoIKVuFxpDGxddVsiKWQ-_ggXL1r7jMM6iCB83OvWmxrcujx2hF0s9xafHgT5F2DXyb1I1yhdXc1E0TEpgEbhvb0r7f8nOptTGapc=[5] Rothenberg JM, Wilchek M. (1988). p-Diazobenzoyl-biocytin: a new biotinylating reagent for DNA. Nucleic Acids Res. 16(14B):7197. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQqrSaGR-ZCzKY-w_8IxSJtuuYwNcNUqEMt391VIuqMCCCFCZmbt8As91EAT4ro7RB1h3UkYc-1GT3TIaUFWpxSdNsP2mqtt4rWdtQOUSGcr7mrciL2THyD_pXTTCW5iuBIck=[1] Muzykantov VR. (2010). Drug delivery by red blood cells: vascular carriers designed by Mother Nature. Expert Opin Drug Deliv. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEA_3GsDX8q_I_VGOVByJqYQmb18fycaMMpXBRAO11t4b3SUzF5oTbsE4NYjGPWt1aAgUXswcN3FRQQa6XMcrjUpIFCyZQj2zVpVZcwjGJIBhA9IlqH_Buon0uRbDwrZDhmHFEa3Xg076Awaw=[6] Wikipedia Contributors. Avidin. Wikipedia, The Free Encyclopedia. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG30jG8xbRmcbOg1kfPNKg6sTChwkY03QM2ZV1OmkVuLseMhTiY8Idcgkz4aS-rWxujmghk5ApLFsNQGaG2biyUmz0gGI-h37V44XAgvwKqih-89dt28TSQMcldUOaNdQ==[2] Lifshitz Y, et al. (2012). Intracellular Trafficking of FXYD1 (Phospholemman) and FXYD7 Proteins in Xenopus Oocytes and Mammalian Cells. J Biol Chem. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx50LpiTIWBIsz7m_pBeep8qk-7Vh4RiUMlmgoAL_6zl28lEK_tce54xvJBJw-78Ihe8Dd51iUQYQLz21PojZljgBMGUWg0B_7N418MjYTslkVdsVGf4LGZaBh_GS5FGiz5JG3qB6rA3cZZVk=[7] Zhao Y, et al. (2013). Proteome-Wide Discovery and Characterizations of Nucleotide-Binding Proteins with Affinity-Labeled Chemical Probes. Analytical Chemistry. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7co0UMDiTKT1Q_JQ1iCoCWmXxSEUorS_iLRtIYXpjaWlCK3hXLDg1ATSyhBDQxqa5WdBgHyQJdQXHsj6pZa_5eNfpEbXWa3nFKsRYtNhZWvIP_m61YtIHeeNU9jGEMjiQFHRoUA==

Sources

- 1. Drug delivery by red blood cells: vascular carriers designed by Mother Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. p-Diazobenzoyl-biocytin: a new biotinylating reagent for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Avidin - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Affinity Purification of Protein Complexes via p-Diazobenzoyl-Biocytin Chloride Labeling

The Analytical Challenge and the DBB Solution

Standard affinity purification workflows heavily rely on amine-reactive (N-hydroxysuccinimide, NHS) or sulfhydryl-reactive (maleimide) biotinylation. However, when isolating tightly associated, native protein complexes, targeting lysine and cysteine presents a critical flaw: these residues are frequently buried within protein-protein interaction interfaces or are essential for maintaining the structural integrity of the complex. Over-labeling them often triggers complex dissociation or irreversible precipitation.

To circumvent this, p-Diazobenzoyl-biocytin (DBB) chloride serves as a highly effective bioorthogonal alternative. As originally pioneered by, DBB is a diazonium-based biotinylating reagent that selectively targets the phenolic ring of tyrosine and the imidazole ring of histidine. By exploiting these alternative surface-exposed residues, researchers can preserve the native conformation of the complex while introducing a robust biocytin (biotin) handle for downstream streptavidin-based affinity purification.

Mechanistic Causality: The Chemistry of Diazonium Coupling

The efficacy of DBB chloride is rooted in electrophilic aromatic substitution. The diazonium group ( −N2+ ) acts as a potent electrophile. At a slightly alkaline pH (8.0–9.0), the phenol group of tyrosine is partially deprotonated to a phenoxide ion, significantly increasing the electron density of the aromatic ring. The diazonium ion attacks the ortho position of the phenoxide (or the carbon in the imidazole ring of histidine), forming a highly stable, covalent azo bond ( −N=N− ).

Causality in Experimental Design:

-

Temperature Control: Diazonium salts are notoriously unstable at room temperature and degrade rapidly into unreactive phenols, releasing nitrogen gas. Therefore, the labeling reaction must be strictly maintained at 0–4°C.

-

Spacer Arm Dynamics: The extended biocytin tail mitigates steric hindrance, ensuring that the biotin moiety can efficiently dock into the deep binding pocket of streptavidin ( Kd∼10−15 M) without structural interference from the bulky protein complex.

Caption: Chemical mechanism of DBB diazonium coupling and streptavidin capture.

Comparative Reagent Profiling

To justify the selection of DBB chloride over conventional crosslinkers and tags, the quantitative and qualitative properties of common biotinylation reagents are summarized below.

| Reagent Type | Target Residue | Optimal pH | Reagent Stability (Aqueous) | Primary Advantage | Limitation |

| DBB Chloride | Tyrosine, Histidine | 8.0 – 9.0 | Low (Minutes at RT) | Preserves Lys/Cys interfaces; ideal for intact complexes. | Requires strict 4°C handling and dark conditions. |

| NHS-Biotin | Primary Amines (Lysine) | 7.0 – 9.0 | Moderate (Hours at 4°C) | High abundance of targets on protein surfaces. | Often disrupts protein-protein interaction interfaces. |

| Maleimide-Biotin | Sulfhydryls (Cysteine) | 6.5 – 7.5 | High (Stable if < pH 7.5) | Highly specific; good for targeted labeling. | Cysteines are rare and often locked in disulfide bonds. |

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating specific quality control (QC) checkpoints, researchers can verify successful labeling before committing the sample to the affinity matrix, thereby preventing catastrophic sample loss.

Materials Required

-

DBB Chloride : Sourced fresh ().

-

Borate Buffer : 50 mM Sodium Borate, 150 mM NaCl, pH 8.5.

-

Quenching Buffer : 100 mM L-Tyrosine dissolved in Borate Buffer.

-

Affinity Matrix : High-Capacity Streptavidin Agarose or Magnetic Beads ().

-

Elution Buffer : 2% SDS, 50 mM DTT, 60 mM Tris-HCl pH 6.8.

Step-by-Step Workflow

Phase I: Complex Labeling

-

Buffer Exchange : Dialyze the purified protein complex or cellular lysate into cold Borate Buffer (pH 8.5).

-

Causality: Primary amines (e.g., Tris buffer) do not interfere with diazonium coupling, but maintaining the alkaline pH is absolutely critical to drive the phenoxide transition required for the reaction.

-

-

Reagent Preparation : Dissolve DBB chloride in anhydrous DMF to a 10 mM stock immediately before use.

-

Causality: DBB is highly moisture and light-sensitive; pre-making aqueous stocks leads to rapid hydrolysis.

-

-

Coupling Reaction : Add DBB to the protein complex at a 10:1 to 20:1 molar excess. Incubate at 4°C for 2 hours in the dark.

-

Causality: The low temperature prevents diazonium degradation, while the dark environment prevents photolytic cleavage of the diazo bond.

-

-

Quenching : Add Quenching Buffer (to a final concentration of 10 mM L-Tyrosine) and incubate for 15 minutes at 4°C.

-

Causality: Excess free tyrosine acts as a molecular sponge, rapidly consuming any unreacted DBB and preventing off-target reactions during subsequent bead-binding steps.

-

Phase II: Validation & Affinity Capture 5. QC Checkpoint 1 (Self-Validation) : Remove a 2 µL aliquot of the quenched reaction and perform a rapid dot-blot using Streptavidin-HRP. A strong chemiluminescent signal confirms successful biotinylation prior to bead incubation. 6. Bead Equilibration : Wash Streptavidin beads three times with cold Borate Buffer to remove storage preservatives. 7. Capture : Add the quenched protein complex to the beads and rotate end-over-end at 4°C for 1 hour. 8. Stringent Washing : Wash the beads 4 times with Borate Buffer containing 0.1% Tween-20 and 300 mM NaCl.

-

Causality: The high salt and mild detergent disrupt weak, non-specific protein-bead interactions without breaking the femtomolar biotin-streptavidin bond.

-

QC Checkpoint 2 : Analyze the flow-through via SDS-PAGE. The absence of the target complex in the flow-through confirms complete matrix capture.

-

Elution : Boil the beads in Elution Buffer for 5 minutes at 95°C to denature the streptavidin tetramer and release the complex subunits for downstream Mass Spectrometry or Western Blotting.

Caption: Step-by-step workflow for DBB-mediated affinity purification.

Troubleshooting & Optimization

-

Zero/Low Yield on Matrix : If the complex is not captured, the pH during labeling may have been too low (<7.5), preventing tyrosine deprotonation. Verify that the buffer is accurately adjusted to pH 8.5 at 4°C (note that pH shifts with temperature).

-

Complex Dissociation : If the complex falls apart during labeling, the DBB molar excess was likely too high, leading to hyper-biotinylation and steric clash between subunits. Reduce the DBB ratio to 5:1 and repeat the validation dot-blot.

-

High Background Noise : Ensure the quenching step is not skipped. Unquenched DBB can react directly with the streptavidin matrix, permanently blocking binding sites and reducing the capture efficiency of the target complex.

References

-

Wilchek M, Ben-Hur H, Bayer EA. "p-Diazobenzoyl biocytin--a new biotinylating reagent for the labeling of tyrosines and histidines in proteins." Biochemical and Biophysical Research Communications. 1986. URL:[Link]

-

Mader C, et al. "S-layer-coated liposomes as a versatile system for entrapping and binding target molecules." Biochimica et Biophysica Acta. 2000. URL:[Link]

Optimal UV irradiation conditions for p-Diazobenzoyl-biocytin chloride activation

Application Notes & Protocols

Abstract & Introduction

p-Diazobenzoyl-biocytin (DBB) chloride is a photoactivatable biotinylating reagent designed for the covalent labeling of proteins and other biological macromolecules.[1][2] This compound features a diazonium group that, upon exposure to ultraviolet (UV) radiation, becomes highly reactive and forms stable covalent bonds, primarily with the electron-rich side chains of tyrosine and histidine residues.[2] The attached biocytin moiety, a conjugate of biotin and lysine, serves as a versatile and high-affinity tag for subsequent detection using avidin or streptavidin-based systems.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the mechanism, safety considerations, and practical execution of DBB photoactivation. It moves beyond a simple recitation of steps to explain the underlying photochemical principles, enabling users to rationally design and optimize their experiments for maximal labeling efficiency while preserving sample integrity. We present detailed protocols for UV activation, strategies for systematic optimization of irradiation parameters, and solutions for common challenges.

The Science of Activation: Mechanism & Rationale

Understanding the photochemical basis of DBB activation is critical for its effective use. The process is a classic example of photolytic dediazoniation, a reaction well-characterized in organic chemistry.[5]

2.1 Photochemical Transformation

The core of DBB's functionality lies in the aryl diazonium salt moiety. In its inactive state, this group is relatively stable in aqueous solution. Upon absorbing a photon of UV light, the molecule enters an excited state, leading to the irreversible cleavage of the carbon-nitrogen bond. This event releases the stable and inert dinitrogen gas (N₂) and generates a highly reactive aryl cation intermediate.[5][6] This reactive species is short-lived and will rapidly react with the first available nucleophile in its immediate vicinity.

2.2 Covalent Bond Formation

In a biological context, the most accessible and reactive nucleophiles are often the side chains of specific amino acids. The aryl cation generated from DBB exhibits a strong preference for the phenolic ring of tyrosine and the imidazole ring of histidine.[2] This reaction forms a stable, covalent carbon-carbon or carbon-nitrogen bond, permanently affixing the biocytin tag to the target protein.

Figure 2: Mandatory safety workflow for handling DBB and UV light.

General Protocol for Protein Biotinylation

This protocol provides a starting point for the UV-activated labeling of a protein sample in solution. Optimization of the parameters in Section 5.0 is essential for achieving the best results.

4.1 Materials & Reagents

-

p-Diazobenzoyl-biocytin (DBB) chloride

-

Anhydrous DMSO

-

Purified protein sample in a suitable buffer (e.g., PBS, HEPES, pH 7.2-8.0). Note: Avoid buffers with primary amines like Tris, as they can compete for reaction.

-

UV light source (e.g., Rayonet reactor, UV crosslinker, or LED array with a peak emission of ~350-365 nm). [7]* Quartz or UV-transparent cuvettes/plates.

-

Desalting column or dialysis cassette.

4.2 Procedure

-

Prepare DBB Stock Solution:

-

Allow the vial of solid DBB to equilibrate to room temperature before opening to prevent moisture condensation.

-

In a fume hood, prepare a 10-20 mM stock solution of DBB in anhydrous DMSO.

-

Vortex to dissolve fully. This stock solution should be stored at -20°C in small aliquots, protected from light and moisture.

-

-

Prepare Protein Sample:

-

Adjust the concentration of your purified protein to 1-5 mg/mL in a compatible buffer.

-

Place the solution in a UV-transparent reaction vessel (e.g., a quartz cuvette). The path length and volume will depend on your UV source.

-

Place the sample on ice or in a cold block to minimize thermal degradation during irradiation.

-

-

Incubation:

-

Add the DBB stock solution to the protein sample to achieve a final concentration typically ranging from 100 µM to 1 mM. This corresponds to a molar excess of DBB over the protein.

-

Optional: Incubate the mixture for 5-10 minutes in the dark at 4°C to allow for equilibration.

-

-

UV Irradiation:

-

Place the reaction vessel in the pre-configured UV apparatus, ensuring a consistent distance from the lamp(s).

-

Irradiate the sample. A common starting point is to use a 350-365 nm UV source for 5-15 minutes. [7]The optimal time and intensity must be determined empirically (see Section 5.0).

-

If using an open vessel, gentle mixing during irradiation can ensure uniform labeling.

-

-

Quenching and Cleanup:

-

After irradiation, the reaction is effectively complete. To remove unreacted and hydrolyzed DBB, immediately process the sample.

-

Use a desalting column (e.g., G-25) or dialysis against your buffer of choice to separate the labeled protein from small molecule byproducts.

-

-

Verification of Labeling:

-

The success of the biotinylation can be confirmed via downstream detection methods, such as a Western blot or dot blot, using a streptavidin-HRP conjugate followed by chemiluminescent detection.

-

Optimizing UV Irradiation for Efficacy and Integrity

The "optimal" conditions for DBB activation represent a balance between maximizing the biotinylation signal and minimizing UV-induced damage to the biological sample. [8]A systematic approach is required to find this balance for each specific protein and experimental setup.

5.1 The Critical Parameter: UV Dose

The most important factor governing the reaction is the total energy delivered to the sample, or the UV dose .

-

UV Dose (mJ/cm²) = UV Intensity (mW/cm²) × Time (seconds)

For a given UV source, the intensity is fixed at a certain distance. Therefore, the most straightforward way to optimize the reaction is by performing a time-course experiment .

5.2 Experimental Design for Optimization

A simple dot blot assay is an efficient method for optimizing conditions before committing large amounts of valuable protein.

-

Prepare a series of identical protein/DBB mixtures as described in the general protocol (Section 4.2).

-

Irradiate each sample for a different amount of time (e.g., 0, 1, 2, 5, 10, 15, 20 minutes) while keeping the DBB concentration and UV intensity constant. The "0 minutes" sample (kept in the dark) is a crucial negative control.

-

Spot 1-2 µL of each reaction onto a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a streptavidin-HRP conjugate.

-

Develop with a chemiluminescent substrate and image the blot. The optimal time will correspond to the point where the signal plateaus before any significant decrease (which could indicate protein damage).

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 (Control) |

| Protein Conc. | 1 mg/mL | 1 mg/mL | 1 mg/mL | 1 mg/mL | 1 mg/mL |

| DBB Conc. | 250 µM | 250 µM | 250 µM | 250 µM | 250 µM |